molecular formula C26H23NO5 B3029499 Fmoc-4-Acetyl-DL-phenylalanine CAS No. 681457-86-3

Fmoc-4-Acetyl-DL-phenylalanine

Cat. No. B3029499
M. Wt: 429.5 g/mol
InChI Key: MKHDZWYAQYTGRJ-UHFFFAOYSA-N
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Description

Fmoc-4-Acetyl-DL-phenylalanine is a compound with the molecular formula C26H23NO5 and a molecular weight of 429.46 . It appears as a white to off-white powder .


Molecular Structure Analysis

The molecular structure of Fmoc-4-Acetyl-DL-phenylalanine is characterized by the presence of an Fmoc group, a phenylalanine residue, and an acetyl group . The Fmoc group contributes to the aromaticity of the molecule, which is crucial for its self-assembly into hydrogels .


Physical And Chemical Properties Analysis

Fmoc-4-Acetyl-DL-phenylalanine is a white to off-white powder . Its optical rotation is [a]D20 = - 7 ± 2 ° (C=1 in MeOH) .

Scientific Research Applications

Synthesis and Enzymatic Resolution

Fmoc-4-Acetyl-DL-phenylalanine is involved in the synthesis of protected amino acid derivatives suitable for solid-phase peptide synthesis. For instance, K. Baczko et al. (1996) describe the synthesis of N-Fmoc 4-phosphonomethyl-D,L-phenylalanine protected under di-tert-butyl or dimethyl phosphonate forms, which are analogs of O-phosphotyrosine, crucial for studying phosphorylation sites in proteins (Baczko et al., 1996).

Signal Transduction Studies

The compound plays a significant role in signal transduction research. Yao et al. (1999) synthesized N-Fmoc protected derivatives as phosphotyrosyl mimetics, beneficial for studying SH2 domains, PTP domains, and protein-tyrosine phosphatases (Yao et al., 1999).

Self-Assembly and Hydrogelation

Research by D. Ryan et al. (2010) highlights the use of Fmoc-protected aromatic amino acids, including Fmoc-phenylalanine, in self-assembly and hydrogelation in aqueous solvents. This is significant for understanding hydrophobic and π–π interactions in molecular assemblies (Ryan et al., 2010).

Antibacterial Composite Materials

In 2019, L. Schnaider et al. explored the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH. Their research indicates the potential of Fmoc-phenylalanine derivatives in biomedical applications, such as antibacterial materials (Schnaider et al., 2019).

Preparation for Solid Phase Peptide Synthesis

H. Deboves et al. (2001) discuss the synthesis of Fmoc-protected amino acids using organozinc chemistry, highlighting its relevance in automated solid-phase peptide synthesis (Deboves et al., 2001).

Safety And Hazards

Safety data sheets suggest that Fmoc-4-Acetyl-DL-phenylalanine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-16(28)18-12-10-17(11-13-18)14-24(25(29)30)27-26(31)32-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHDZWYAQYTGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619915
Record name 4-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-4-Acetyl-DL-phenylalanine

CAS RN

204716-07-4
Record name 4-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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